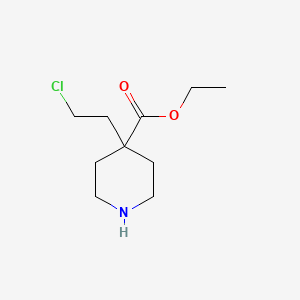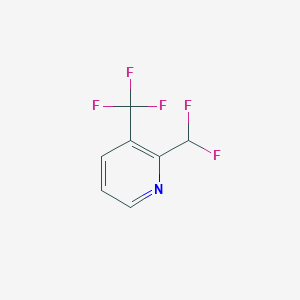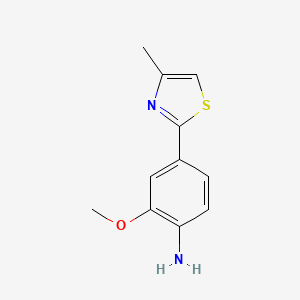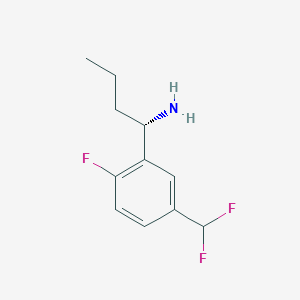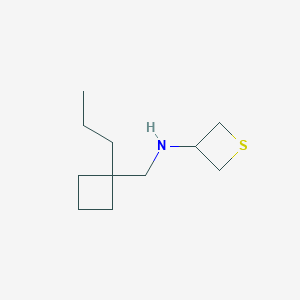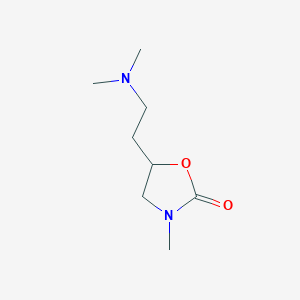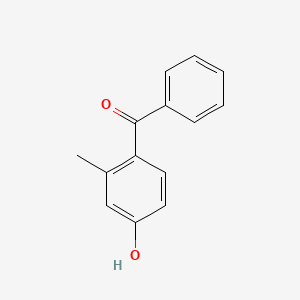
4-Benzoyl-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3-methylphenol is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a benzoyl group (a phenyl group attached to a carbonyl group) and a methyl group attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-methylphenol can be achieved through several methods. One common method involves the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the mixture being shaken vigorously and occasionally cooled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization from ethanol are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-Benzoyl-3-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and coordination complexes.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and design.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-3-methylphenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The benzoyl group can undergo nucleophilic attack, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
4-Benzoyl-3-methyl-1-phenylpyrazol-5-one: This compound shares the benzoyl and methyl groups but has a different core structure, leading to distinct chemical properties and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in both research and industrial contexts .
Propriétés
Numéro CAS |
10425-07-7 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(4-hydroxy-2-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 |
Clé InChI |
XPCXDJJTFCXJIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


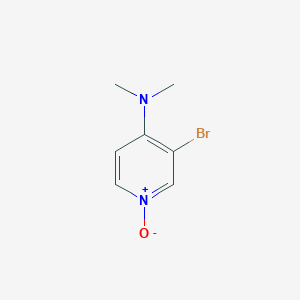
![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)

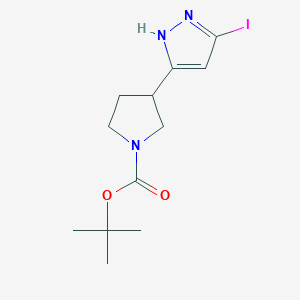
![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
